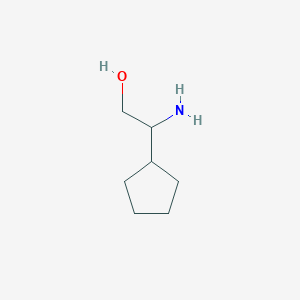

2-Amino-2-cyclopentylethan-1-ol

Description

Contextualization within the Field of Cycloalkyl Amino Alcohols

Cycloalkyl amino alcohols are a well-established class of compounds that have found extensive use as chiral auxiliaries, catalysts, and key building blocks in the synthesis of complex organic molecules and pharmaceuticals. The rigid, defined conformation of the cycloalkyl ring, coupled with the versatile reactivity of the amino and alcohol groups, allows for precise stereochemical control in asymmetric synthesis.

The synthesis of related cycloalkyl amino alcohols, such as (1R,2R)-2-amino-1-cyclopentanol, has been explored through various methods, including the reaction of cyclopentene (B43876) oxide with an amine followed by resolution, or through asymmetric synthesis. google.com These established synthetic strategies provide a foundation for the potential preparation of 2-Amino-2-cyclopentylethan-1-ol.

Overview of Research Trajectories and Scholarly Significance

While specific research exclusively focused on this compound is still emerging, the broader class of cycloalkyl amino alcohols and their derivatives have been the subject of considerable investigation. Research into related compounds, such as those containing a 2-aminocyclopentane moiety, has shown their potential as integrin ligands, which are crucial in areas like tumor angiogenesis. mdpi.com

Furthermore, derivatives of amino alcohols are known to possess a wide range of biological activities. For instance, aminothiazole derivatives, which can be synthesized from amino alcohols, have been investigated for their potential as antibacterial agents. nih.gov The structural features of this compound suggest its potential as a precursor for novel compounds with interesting pharmacological profiles. Patents related to amino alcohol derivatives often cover a broad scope of structures, indicating the perceived value of this chemical class in the development of new therapeutics. uq.edu.au

The scholarly significance of this compound currently lies in its potential as a novel building block. Its unique stereochemical and electronic properties make it a candidate for the development of new chiral ligands for asymmetric catalysis and as a scaffold for the synthesis of new drug candidates. The limited but growing interest in this specific molecule, as evidenced by its inclusion in chemical supplier catalogs and chemical databases, points towards an upward trajectory in its research profile.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| CAS Number | 160886-94-2 | PubChem |

| IUPAC Name | 2-amino-2-cyclopentylethanol | PubChem |

| SMILES | C1CCC(C1)C(CO)N | PubChem |

| InChI | InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2 | PubChem |

| InChIKey | REQSKJYQZWAJFK-UHFFFAOYSA-N | PubChem |

| Predicted XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 129.115364102 | PubChem |

| Monoisotopic Mass | 129.115364102 | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclopentylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQSKJYQZWAJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Enantioselective Strategies

Established Synthetic Routes for 2-Amino-2-cyclopentylethan-1-ol and its Stereoisomers

The most conventional and well-established route to this compound, also known as 2-cyclopentylglycinol, involves the reduction of the corresponding α-amino acid, 2-cyclopentylglycine, or its ester derivatives. This two-step approach begins with the synthesis of the amino acid precursor, which can be accomplished through various classical methods such as the Strecker synthesis starting from cyclopentylacetaldehyde or the amination of an α-halo acid.

Once the racemic 2-cyclopentylglycine is obtained, it can be reduced to the target amino alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for the direct reduction of the carboxylic acid to the primary alcohol, yielding racemic this compound. Alternatively, the amino acid can first be esterified (e.g., to the methyl or ethyl ester) and then reduced, a process that can also be achieved with reagents like sodium borohydride (B1222165) in some cases, often in conjunction with an additive.

Another fundamental approach involves the synthesis and subsequent reduction of an α-azido or α-oximino ketone. For instance, 1-azido-1-cyclopentylethanone can be reduced to the target amino alcohol in a single step using a strong reducing agent, which reduces both the azide (B81097) and ketone functionalities simultaneously.

Enantioselective Synthesis and Stereocontrol Techniques

Producing enantiomerically pure this compound requires specialized stereocontrol techniques. These can be broadly categorized into the resolution of a racemic mixture or the direct asymmetric synthesis of a single enantiomer.

Approaches to Chiral Resolution and Separation

Chiral resolution is a robust strategy for separating enantiomers from a racemic mixture. This remains an efficient and widely used approach, particularly on an industrial scale. nih.gov Two primary methods are prevalent: diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. A subsequent neutralization step liberates the desired enantiomerically pure amino alcohol. For example, a chemical resolution procedure using di-p-toluoyl-(D)-tartaric acid has been successfully employed to obtain a related amino ester in high enantiomeric excess. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. While highly effective, the scalability of this method can be a challenge due to the cost of the chiral columns and solvents. nih.gov

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. | Scalable, cost-effective for large quantities, well-established technology. | Requires suitable resolving agent, can be labor-intensive, yield of a single enantiomer is theoretically limited to 50% without a racemization step. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High separation efficiency (>99% ee), applicable to a wide range of compounds, can be automated. nih.gov | Expensive equipment and columns, limited sample loading capacity (for preparative scale), requires significant solvent usage. nih.gov |

Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis aims to directly produce a single enantiomer, offering a more atom-economical alternative to resolution. Recent advances have provided several powerful methods applicable to the synthesis of chiral β-amino alcohols. rsc.org

Asymmetric Hydrogenation/Transfer Hydrogenation: A leading strategy is the asymmetric hydrogenation of a prochiral α-amino ketone precursor. This reaction utilizes a chiral transition metal catalyst (typically based on rhodium, ruthenium, or iridium) to deliver hydrogen stereoselectively, producing the desired chiral amino alcohol with high enantiomeric excess.

Catalytic Asymmetric Aminomethylation: A one-pot approach to the precursor β²-amino acids involves the reaction of bis-silyl ketene (B1206846) acetals with an aminomethyl ether, catalyzed by a chiral Brønsted acid like a confined imidodiphosphorimidate (IDPi). nih.gov This method can produce a variety of β²-amino acids, including the cyclopentyl derivative, in high yield and enantioselectivity. nih.gov The resulting amino acid can then be reduced to the target amino alcohol.

"Borrowing Hydrogen" Amination: This modern catalytic cycle involves the temporary oxidation of a racemic alcohol to a ketone, followed by asymmetric reductive amination. An iridium catalyst combined with a chiral phosphoric acid can facilitate the enantioconvergent amination of racemic α-tertiary 1,2-diols to yield β-amino α-tertiary alcohols with high yields and enantioselectivities (up to 99% ee). acs.org This strategy could be adapted for the synthesis of the target compound.

| Strategy | Catalyst System (Example) | Substrate Type | Key Feature | Reported Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | α-Amino Ketones | Direct, highly enantioselective reduction of a ketone. | Often >95% yield, >95% ee |

| Asymmetric Aminomethylation | Chiral Imidodiphosphorimidate (IDPi) | Bis-silyl ketene acetals | Forms the chiral β-amino acid precursor catalytically. nih.gov | High yields and enantioselectivities. nih.gov |

| Borrowing Hydrogen Amination | Iridium / Chiral Phosphoric Acid | Racemic 1,2-diols | Enantioconvergent process that can theoretically yield 100% of one enantiomer from a racemate. acs.org | Up to 91% yield, up to 99% ee. acs.org |

Oxidative Kinetic Resolution in Related Cycloalkanol Systems

Oxidative kinetic resolution (OKR) is a powerful method for obtaining enantiopure secondary alcohols from a racemic mixture. nih.gov In this process, a chiral catalyst selectively oxidizes one enantiomer of the alcohol to the corresponding ketone at a faster rate, leaving the unreacted, slow-reacting enantiomer in high enantiomeric purity. While this compound is a primary alcohol, OKR is a highly relevant strategy for creating chiral cycloalkanol precursors that could be used in its total synthesis.

Ruthenium-based catalysts are particularly effective for this transformation. For example, a chemoenzymatic dynamic kinetic resolution (DKR) can be achieved by combining a ruthenium catalyst for in-situ racemization of the secondary alcohol with a lipase (B570770) for enantioselective acylation. acs.orgacs.org This DKR process can convert a variety of racemic secondary alcohols into a single enantiomer of the corresponding acetate (B1210297) in excellent yield and enantiomeric excess (>99% ee). acs.org More recently, ruthenium-salen complexes have been shown to catalyze the OKR of both activated and unactivated secondary alcohols using air as the terminal oxidant, representing a highly atom-efficient and green approach. nih.gov Iridium-based catalysts have also been developed for the OKR of secondary alcohols in water, providing an environmentally benign process with excellent enantioselectivity. rsc.org

| Catalyst System | Oxidant/Co-reagent | Substrate Class | Key Advantage |

|---|---|---|---|

| Ruthenium(II) complex / Lipase | Acyl donor (e.g., 4-chlorophenyl acetate) | Secondary Alcohols | Dynamic kinetic resolution allows for theoretical 100% yield of one enantiomer. acs.orgacs.org |

| [(aqua)Ru(salen)] | Air (Dioxygen) | Activated and Unactivated Secondary Alcohols | Uses air as the ultimate oxidant, highly atom-efficient. nih.gov |

| Chiral PNNP/Iridium complex | - | Secondary Alcohols | Operates in water, providing an environmentally friendly process. rsc.org |

Divergent Synthesis of this compound Derivatives and Analogues

The presence of two distinct functional groups, an amine and a primary alcohol, allows for the divergent synthesis of a wide array of derivatives. The main challenge lies in achieving chemoselectivity—selectively modifying one functional group in the presence of the other. nih.gov

Strategies for Functional Group Transformations

The selective functionalization of either the nitrogen or the oxygen atom requires careful selection of reagents and reaction conditions, often involving protection/deprotection strategies. imperial.ac.uk

N-Functionalization: The amino group can be selectively acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. This is typically performed after protecting the hydroxyl group, for example, as a silyl (B83357) ether (e.g., TBDMS or TIPS). The silyl ether protecting group is stable under the conditions required for N-acylation and can be easily removed later with a fluoride (B91410) source. imperial.ac.uk N-alkylation can also be achieved under various conditions.

O-Functionalization: Selective modification of the hydroxyl group in the presence of the more nucleophilic amine is challenging but achievable. acs.org

Protection-Based Routes: The most straightforward method is to first protect the amine, commonly as a tert-butoxycarbonyl (Boc) carbamate. The protected intermediate can then undergo standard alcohol transformations like esterification, etherification, or oxidation. The Boc group is stable to many of these conditions and can be readily removed with acid.

Chemoselective Catalysis: Modern methods bypass protection steps. For example, copper(II)-catalyzed systems have been shown to promote the selective O-acylation of 1,2-amino alcohols in water. acs.org In this system, coordination of both the amine and the alcohol to the copper center is proposed to deprotonate the alcohol, enhancing its nucleophilicity over the coordinated amine. acs.org

Chemoselective Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system allows for the highly chemoselective aerobic oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds in high yields. elsevierpure.com

| Target Modification | Strategy | Reagents/Catalyst (Example) | Resulting Derivative |

|---|---|---|---|

| N-Acylation | Protect-React-Deprotect | 1. TBDMS-Cl, Imidazole; 2. Acyl Chloride; 3. TBAF | N-Acyl-2-amino-2-cyclopentylethan-1-ol |

| O-Esterification | Protect-React-Deprotect | 1. Boc₂O; 2. Acyl Chloride, Pyridine; 3. TFA | O-Acyl-2-amino-2-cyclopentylethan-1-ol |

| O-Esterification | Chemoselective Catalysis | Fatty Acid, Cu(II) catalyst, in water | O-Acyl-2-amino-2-cyclopentylethan-1-ol. acs.org |

| O-Oxidation to Aldehyde | Chemoselective Oxidation | AZADO / Copper catalyst, Air | 2-Amino-2-cyclopentyl-ethanal. elsevierpure.com |

Reactivity Profiles and Advanced Organic Transformations of 2 Amino 2 Cyclopentylethan 1 Ol

The bifunctional nature of 2-Amino-2-cyclopentylethan-1-ol, possessing both a primary amine and a primary alcohol, tethered to a cyclopentyl scaffold, endows it with a rich and versatile chemical reactivity. This structure allows for a variety of transformations, targeting the individual functional groups, the cyclopentyl ring, or utilizing the entire molecule as a precursor for chiral ligands in catalysis.

Applications in Advanced Organic Synthesis and Chemical Biology

2-Amino-2-cyclopentylethan-1-ol as a Building Block for Complex Molecules

This compound is a significant chiral building block in the field of organic synthesis. Its structure, which features a primary amine and a primary hydroxyl group attached to a cyclopentyl framework, offers a versatile platform for creating complex molecules. This bifunctionality is key to its utility, allowing for a wide range of chemical modifications. In medicinal chemistry, the precise three-dimensional arrangement of atoms is critical, and this compound enables the introduction of a defined stereocenter into a target molecule, which can greatly influence its biological activity. chemrxiv.org

The cyclopentyl group itself contributes valuable properties, imparting conformational rigidity and increased lipophilicity (fat-solubility) to the final compound. These characteristics can enhance how a molecule binds to biological targets. The amino alcohol portion of the molecule is particularly useful for constructing various heterocyclic systems and serves as an essential component in the synthesis of ligands for asymmetric catalysis and new pharmacologically active agents.

Utilization in Target-Oriented Synthesis

The specific stereochemistry and functional group arrangement of this compound make it a valuable starting material for the efficient synthesis of molecules with desired properties. Its application is particularly notable in creating complex molecular structures where a chiral center is required.

A prominent application of this compound is in the creation of substituted purine (B94841) frameworks. Purines are fundamental to life, forming the basis of DNA and RNA components like adenine (B156593) and guanine, as well as other vital molecules such as ATP. Synthetic variations of purines are a major focus in medicinal chemistry for developing new antiviral, anticancer, and immunosuppressive drugs. nih.govresearchgate.net

In a typical synthetic strategy, the amino group of a chiral version of this compound, such as (R)-2-amino-2-cyclopentylethan-1-ol, is reacted with a 6-chloropurine (B14466) derivative. This reaction, a nucleophilic aromatic substitution, attaches the chiral side chain to the C6 position of the purine core. nih.gov The hydroxyl group on the attached chain can then be modified to introduce further chemical diversity or to create novel, rigid purine analogs by forming a new ring. The cyclopentyl group in these structures can act as a mimic for the ribose sugar found in natural nucleosides, potentially enabling these synthetic molecules to interact with cellular enzymes.

The table below outlines the key transformation in this process.

Table 1: Key Reaction in the Synthesis of Substituted Purine Frameworks

| Reactant 1 | Reactant 2 | Key Transformation | Product Class |

|---|

Contribution to Catalytic Asymmetric Reactions

Chiral amino alcohols are foundational in asymmetric catalysis, where the goal is to create a specific enantiomer (a non-superimposable mirror image) of a chiral molecule. chemrxiv.orgacs.org They can function as chiral ligands that coordinate to metal catalysts or act as organocatalysts themselves.

In enantioselective catalysis, chiral ligands like this compound create a specific chiral environment around a metal's active site. polyu.edu.hk This environment steers the reaction to favor the formation of one enantiomer over the other. The nitrogen and oxygen atoms of this compound can bind to a metal center as a bidentate ligand, while the bulky cyclopentyl group helps to create the necessary steric hindrance to influence the reaction's stereochemical outcome. polyu.edu.hk

Although this compound is not as widely documented as other common chiral amino alcohols, its structural features are characteristic of ligands used in several important enantioselective reactions. rsc.org These include the asymmetric reduction of ketones and the asymmetric alkylation of various carbonyl compounds. The development of novel ligands is an ongoing area of research, and the potential of this and similar amino alcohols continues to be explored for creating new and more efficient catalytic systems.

Table 2: Potential Applications in Enantioselective Catalysis

| Catalytic Reaction | Role of this compound | Potential Outcome |

|---|---|---|

| Asymmetric Ketone Reduction | Precursor to a chiral ligand for a metal catalyst. | Enantiomerically enriched secondary alcohols. |

| Asymmetric Alkylation | Chiral ligand to direct the addition of an alkyl group. | Enantiomerically enriched alkylated products. |

Table 3: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adenine |

| Guanine |

| Adenosine triphosphate (ATP) |

| 6-Chloropurine |

Biological and Biochemical Research Investigations

Exploration of Molecular Interactions and Mechanisms of Action

There is currently no publicly available research that has investigated the molecular interactions or the specific mechanisms of action of 2-Amino-2-cyclopentylethan-1-ol.

Interactions with Enzyme Systems and Receptor Ligands

No studies have been published that detail the binding affinity or functional activity of this compound with any specific enzyme systems or receptor ligands. The structural motif of a 2-amino alcohol is present in numerous biologically active molecules, suggesting that this compound could potentially interact with a variety of biological targets. However, without experimental data, any such potential interactions remain purely speculative.

Modulation of Endogenous Biochemical Pathways

Similarly, there is a lack of information regarding the effects of this compound on endogenous biochemical pathways. Research into how this compound might influence cellular signaling cascades, metabolic pathways, or other physiological processes has not been reported.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

No structure-activity relationship (SAR) studies have been conducted on derivatives of this compound. SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity and for the rational design of more potent or selective compounds. The absence of such studies for this particular molecule means that the contributions of the cyclopentyl group, the amino group, and the alcohol moiety to any potential biological effect are unknown.

Design and Synthesis of this compound Analogues as Chemical Probes

The design and synthesis of analogues of this compound to be used as chemical probes have not been described in the scientific literature. Chemical probes, such as radiolabeled or fluorescently tagged versions of a compound, are invaluable tools for studying its distribution, metabolism, and target engagement within a biological system. The development of such probes would be a critical step in elucidating the biological role, if any, of this compound.

Advanced Spectroscopic, Spectrometric, and Computational Characterization

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Amino-2-cyclopentylethan-1-ol, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the various protons in the molecule. The protons of the cyclopentyl ring would likely appear as a series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methine proton attached to the cyclopentyl ring and the chiral carbon would likely resonate as a multiplet. The two diastereotopic protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would be expected to show separate signals, likely as doublets of doublets, due to coupling with the adjacent chiral center proton. The proton of the chiral carbon bearing the amino group would also exhibit a distinct multiplet. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and would appear as broad singlets, the positions of which are dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The carbons of the cyclopentyl ring would resonate in the aliphatic region, typically between 20 and 45 ppm. The carbon atom of the methylene group (-CH₂OH) would likely appear in the range of 60-70 ppm. The chiral carbon atom bonded to the nitrogen and cyclopentyl group is expected to be found further downfield.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These are estimated values and may vary in experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopentyl CH₂ | 1.2 - 1.8 (multiplets) | ~25 |

| Cyclopentyl CH | 1.8 - 2.2 (multiplet) | ~40 |

| CH(NH₂) | 2.8 - 3.2 (multiplet) | ~55-60 |

| CH₂OH | 3.4 - 3.8 (multiplets) | ~65-70 |

| NH₂ | Variable (broad singlet) | - |

| OH | Variable (broad singlet) | - |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, often overlapping. The C-H stretching vibrations of the cyclopentyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region. The N-H bending vibration (scissoring) of the primary amine is expected around 1590-1650 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely be observed in the 1000-1075 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-C stretching vibrations within the cyclopentyl ring would give rise to distinct signals in the fingerprint region (800-1200 cm⁻¹). Symmetric C-H stretching vibrations would also be prominent. The study of amino alcohols by Raman spectroscopy has shown that intramolecular hydrogen bonding between the hydroxyl and amino groups can be investigated through shifts in the O-H stretching frequency. spiedigitallibrary.orgarxiv.org

Advanced Spectrometric Techniques for Characterization

Mass spectrometry and advanced chromatographic techniques are crucial for determining the molecular weight and for the separation and quantification of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation power of HPLC with the sensitive detection and molecular weight determination capabilities of mass spectrometry. For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid to improve peak shape and ionization efficiency.

Upon introduction into the mass spectrometer, typically using an electrospray ionization (ESI) source, the compound would be expected to readily form a protonated molecule [M+H]⁺ in positive ion mode. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and can aid in its identification. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 130.12265 | 130.1 |

| [M+Na]⁺ | 152.10459 | 134.5 |

| [M-H]⁻ | 128.10809 | 131.1 |

| [M+NH₄]⁺ | 147.14919 | 152.2 |

| [M+K]⁺ | 168.07853 | 133.3 |

Data sourced from PubChemLite. uni.lu

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times, improved resolution, and increased sensitivity. A UPLC method for this compound would offer significant advantages in terms of throughput and separation efficiency, particularly for the analysis of complex mixtures or for high-resolution quantitative studies. The principles of separation would be similar to HPLC, but with the benefits of the advanced technology.

Stereochemical Purity Analysis Methods

As this compound is a chiral molecule, containing a stereocenter at the carbon atom bearing the amino and cyclopentyl groups, methods to determine its enantiomeric purity are critical.

The most common approach for the enantioselective analysis of chiral amino alcohols is through chiral High-Performance Liquid Chromatography (HPLC) . This can be achieved in two primary ways:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most widely used method. The sample is directly injected onto an HPLC column that has a chiral selector immobilized on the stationary phase. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are often effective. scas.co.jp The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for their individual quantification. oup.comoup.comnih.gov

Indirect Separation by Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. The choice of derivatizing agent is crucial for achieving good separation and detection.

The selection of the appropriate chiral separation method depends on the specific requirements of the analysis, including the desired sensitivity, resolution, and the nature of the sample matrix.

Chiral Chromatography (e.g., Chiral HPLC, GC)

The presence of a chiral center at the carbon atom bonded to the amino and hydroxymethyl groups means that this compound exists as a pair of enantiomers. The separation of these enantiomers is critical for understanding their distinct biological activities. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the premier technique for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC):

Direct enantioseparation of amino alcohols like this compound can be effectively achieved using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the resolution of a broad range of chiral compounds, including amines and amino alcohols yakhak.org. For instance, Chiralpak® and Chiralcel® columns, which are based on phenylcarbamate derivatives of these polysaccharides, have demonstrated high enantioselectivity for such compounds yakhak.org.

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the differential retention of the two enantiomers. For effective separation of this compound, derivatization of the amino group, for example, with nitrobenzoxadiazole (NBD), could enhance both detectability (UV and fluorescence) and chiral recognition on the CSP yakhak.org.

An indirect approach to chiral HPLC involves derivatizing the racemic amino alcohol with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column akjournals.com. However, direct methods using CSPs are generally preferred to avoid potential complications from the derivatization step.

Chiral Gas Chromatography (GC):

Gas chromatography is another powerful technique for the enantioseparation of volatile compounds. Since this compound itself is not sufficiently volatile for GC analysis, derivatization is necessary. Common derivatization procedures for amino alcohols involve acylation of the amino and hydroxyl groups, for example, with perfluoroacylating reagents like trifluoroacetic anhydride (B1165640) jst.go.jpuni-tuebingen.de.

The resulting volatile derivatives can then be separated on a chiral stationary phase. Cyclodextrin-based CSPs and those based on chiral amino acid derivatives, such as Chirasil-Val, have proven effective for the enantiomeric resolution of derivatized amino acids and amino alcohols uni-tuebingen.denih.govwiley.com. The choice of both the derivatizing agent and the chiral stationary phase significantly influences the separation efficiency jst.go.jp.

| Chromatographic Technique | Stationary Phase (Example) | Derivatization | Detection | Key Principle |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Optional but can enhance resolution (e.g., NBD) | UV, Fluorescence | Differential interaction of enantiomers with the chiral stationary phase. |

| Chiral GC | Cyclodextrin-based or Amino acid-based (e.g., Chirasil-Val) | Required for volatility (e.g., Perfluoroacylation) | FID, MS | Separation of volatile, derivatized enantiomers on a chiral column. |

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful avenue to predict and understand the molecular properties of this compound.

Molecular Modeling and Conformational Analysis

The flexibility of the cyclopentyl ring and the rotatable bonds in the side chain of this compound give rise to multiple possible conformations. Understanding the preferred conformations is key to elucidating its interactions with biological targets.

The cyclopentane (B165970) ring is not planar and typically adopts puckered conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. The substituents on the ring will influence the relative stability of these conformations. Molecular mechanics and quantum mechanics calculations can be employed to determine the energies of different conformers and identify the most stable structures. For instance, studies on other substituted cyclopentane derivatives have shown that the substituents preferentially occupy positions that minimize steric interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound. These calculations can determine various properties, including:

Charge Distribution: Mapping the electron density to identify nucleophilic and electrophilic sites within the molecule. The nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be regions of high electron density.

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are widely used in Quantitative Structure-Activity Relationship (QSAR) studies to predict biological activity and physicochemical properties. Various software packages can calculate a wide range of descriptors for this compound.

Examples of Calculable Molecular Descriptors:

| Descriptor Type | Specific Descriptor Examples | Relevance |

| Topological | Molecular Weight, Atom Count, Bond Count | Basic molecular properties. |

| Physicochemical | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Predicts solubility, membrane permeability, and drug-likeness. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to polarity, reactivity, and interaction mechanisms. |

| Geometrical | Molecular Volume, Surface Area | Describes the size and shape of the molecule, important for receptor binding. |

These descriptors, once calculated, could be used in QSAR models to predict various endpoints, such as toxicity or specific biological activities, by comparing them to datasets of compounds with known properties nih.govnih.gov.

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-2-cyclopentylethan-1-ol, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves reductive amination of cyclopentanone with methylamine. Key steps include:

- Reagent Selection: Use sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst for controlled reduction .

- Condition Optimization: Adjust pH to ~6–7 (acetic acid buffer) to favor imine formation without over-reduction. Temperature should be maintained at 25–40°C for 12–24 hours.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures improves yield (typically 60–75%) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts or IR peaks) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from stereochemical variations or solvent effects. To address this:

- Comparative Analysis: Run NMR in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts on amine proton shifts .

- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* level) and compare with experimental data .

- Isotopic Labeling: Introduce ¹⁵N-labeled methylamine to track amine group interactions in IR or mass spectrometry .

Basic: What characterization techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ 1.5–2.1 ppm for cyclopentyl CH₂; δ 3.4–3.8 ppm for hydroxyl and amine protons) and ¹³C NMR for carbon backbone verification .

- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 144.2) or GC-MS to confirm molecular ion peaks and fragmentation patterns .

- Polarimetry: Measure specific rotation ([α]D²⁵) to confirm enantiopurity if synthesized asymmetrically .

Advanced: What mechanistic insights guide the oxidation of this compound, and how can side reactions be minimized?

Methodological Answer:

Oxidation pathways depend on reagent choice:

- KMnO₄ in Acidic Conditions: Targets the alcohol group, forming 2-amino-2-cyclopentylethanone. Use low temperatures (0–5°C) to prevent over-oxidation of the amine .

- Swern Oxidation: (COCl)₂/DMSO/Et₃N selectively oxidizes the alcohol without affecting the amine, yielding 80–90% ketone. Avoid aqueous workup to prevent hydrolysis .

- Side Reaction Mitigation: Add radical scavengers (e.g., BHT) to suppress autoxidation of the cyclopentyl ring .

Advanced: How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in drug discovery contexts?

Methodological Answer:

- Reactivity Prediction: Use DFT (B3LYP/6-311++G**) to calculate Fukui indices for nucleophilic/electrophilic sites, guiding functionalization strategies .

- Docking Studies: Molecular dynamics (MD) simulations in protein binding pockets (e.g., GPCRs) assess hydrogen bonding and steric compatibility .

- Solubility Profiling: COSMO-RS models predict logP and solubility in biological matrices, aiding formulation design .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or reactions .

- Spill Management: Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid before disposal .

- Storage: Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation or hygroscopic degradation .

Advanced: How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced biological activity?

Methodological Answer:

- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopentyl ring to enhance metabolic stability .

- Stereochemical Profiling: Synthesize enantiomers and test against target enzymes (e.g., kinases) to identify chirality-dependent activity .

- In Silico Screening: Use QSAR models to prioritize derivatives with predicted IC₅₀ values < 100 nM against disease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.